molecular formula C15H15NO3 B4847042 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime

2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime

Cat. No. B4847042
M. Wt: 257.28 g/mol
InChI Key: LNTNRHIPMHBMLU-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime is a chemical compound with potential applications in scientific research. This compound belongs to the class of coumarin derivatives and has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime is not fully understood. However, it has been suggested that this compound exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in different cell types. It has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to exhibit potent biological effects at low concentrations, making it a useful tool for investigating different biological pathways. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime. One direction is to investigate its potential use in combination with other drugs for the treatment of different diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics in different animal models. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects on different diseases.

Scientific Research Applications

2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime has potential applications in scientific research. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. It has been used in various studies to investigate its potential therapeutic effects on different diseases. For example, it has been studied for its potential use in treating cardiovascular diseases, neurodegenerative diseases, and cancer.

properties

IUPAC Name

(NE)-N-(2,3,5,9-tetramethylfuro[3,2-g]chromen-7-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-7-5-13(16-17)19-14-9(3)15-12(6-11(7)14)8(2)10(4)18-15/h5-6,17H,1-4H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTNRHIPMHBMLU-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\O)/OC2=C(C3=C(C=C12)C(=C(O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime
Reactant of Route 2
2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime
Reactant of Route 3
2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime
Reactant of Route 4
2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime
Reactant of Route 5
Reactant of Route 5
2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime
Reactant of Route 6
Reactant of Route 6
2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime

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